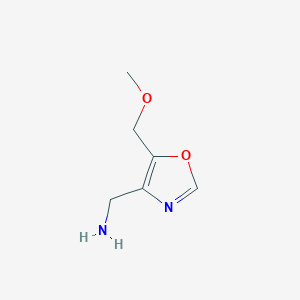
(5-(Methoxymethyl)oxazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Methoxymethyl)oxazol-4-yl)methanamine is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxymethyl)oxazol-4-yl)methanamine typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and methanamine groups. One common method starts with the synthesis of ethyl oxazole-4-carboxylate, which is then subjected to a series of functional group transformations. For example, the reduction of ethyl oxazole-4-carboxylate using lithium borohydride can yield the corresponding alcohol, which can be further modified to introduce the methoxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-(Methoxymethyl)oxazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The methoxymethyl and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazoles.
Scientific Research Applications
(5-(Methoxymethyl)oxazol-4-yl)methanamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceuticals due to its structural similarity to biologically active molecules.
Biological Studies: Researchers use it to study the interactions of oxazole derivatives with biological targets.
Industrial Applications: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5-(Methoxymethyl)oxazol-4-yl)methanamine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,3-oxazol-4-yl)methanamine: Similar structure but with a methyl group instead of a methoxymethyl group.
(5-(Hydroxymethyl)oxazol-4-yl)methanamine: Contains a hydroxymethyl group instead of a methoxymethyl group.
(5-(Chloromethyl)oxazol-4-yl)methanamine: Contains a chloromethyl group instead of a methoxymethyl group.
Uniqueness
(5-(Methoxymethyl)oxazol-4-yl)methanamine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine |
InChI |
InChI=1S/C6H10N2O2/c1-9-3-6-5(2-7)8-4-10-6/h4H,2-3,7H2,1H3 |
InChI Key |
BTZMUPYGWFYULR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N=CO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















